molecular formula C41H33N2Cl B601246 Bifonazole Impurity D CAS No. 66600-13-3

Bifonazole Impurity D

Katalognummer: B601246
CAS-Nummer: 66600-13-3
Molekulargewicht: 589.18
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bifonazole Impurity D, with the chemical name 1,3-Bis[(biphenyl-4-yl)phenylmethyl]-1H-imidazolium chloride, is a pharmacopeial impurity of the antifungal drug Bifonazole . It is designated as Impurity D in the European Pharmacopoeia (EP) and is provided with a comprehensive Certificate of Analysis to ensure its identity, purity, and quality for use in regulatory-compliant laboratory applications . This compound is an essential certified reference material (CRM) for the analytical method development, validation, and quality control (QC) processes involved in the production of Bifonazole Active Pharmaceutical Ingredient (API) . Its primary research value lies in ensuring the safety and efficacy of the parent drug by enabling accurate profiling and monitoring of this specific impurity during commercial manufacturing and Abbreviated New Drug Application (ANDA) submissions . Bifonazole itself is a well-characterized imidazole antifungal agent used topically for the treatment of dermatophytoses and pityriasis versicolor . The molecular formula of Bifonazole Impurity D is C41H33ClN2, and it has a molecular weight of 589.17 g/mol . The compound is also known by its CAS registry number, 66600-13-3 . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Eigenschaften

IUPAC Name

1,3-bis[phenyl-(4-phenylphenyl)methyl]imidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H33N2.ClH/c1-5-13-32(14-6-1)34-21-25-38(26-22-34)40(36-17-9-3-10-18-36)42-29-30-43(31-42)41(37-19-11-4-12-20-37)39-27-23-35(24-28-39)33-15-7-2-8-16-33;/h1-31,40-41H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMONFRGCFWNVQZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=C[N+](=C4)C(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H33ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Formation During Bifonazole Synthesis

Bifonazole Impurity D is hypothesized to form during the alkylation step of bifonazole synthesis. The parent drug, bifonazole, is synthesized via N-alkylation of imidazole with α-(4-biphenylyl)benzyl chloride. Excess alkylating agent or prolonged reaction times may lead to bis-alkylation at both nitrogen atoms of the imidazole ring, yielding the quaternary ammonium salt (Impurity D).

Reaction Scheme 1: Plausible Formation Pathway

Imidazole+2 α-(4-biphenylyl)benzyl chlorideBifonazole Impurity D+2 HCl\text{Imidazole} + 2\ \alpha\text{-(4-biphenylyl)benzyl chloride} \rightarrow \text{Bifonazole Impurity D} + 2\ \text{HCl}

This side reaction is favored under conditions of high temperature (>100°C) or excess alkylating agent. Patent literature on analogous imidazolium salts suggests that controlling stoichiometry (imidazole:alkylating agent ≤ 1:1.5) minimizes bis-alkylation.

Directed Synthesis for Reference Standard Production

For analytical purposes, Bifonazole Impurity D is synthesized intentionally through optimized bis-alkylation:

Step 1: Preparation of α-(4-biphenylyl)benzyl chloride
Biphenyl-4-ylphenylmethanol is treated with thionyl chloride (SOCl2\text{SOCl}_2) in dichloromethane at 0–5°C, yielding the alkylating agent.

Step 2: Bis-alkylation of Imidazole
Imidazole (1 equiv) reacts with α-(4-biphenylyl)benzyl chloride (2.2 equiv) in acetonitrile at 80°C for 24 hours. The reaction is quenched with ice-water, and the precipitate is collected via filtration.

Step 3: Purification
Crude product is recrystallized from a DMF:water (5:1 v/v) mixture to achieve >99% purity. This solvent system effectively removes unreacted starting materials and mono-alkylated byproducts.

Isolation and Purification Strategies

Solvent-Based Crystallization

Patent data from diosmin synthesis (WO2010092592A2) provides a model for isolating quaternary ammonium impurities. Key steps adapted for Bifonazole Impurity D include:

  • Alcohol Wash : Crude product is washed with cold methanol (-20°C) to remove hydrophobic impurities. Methanol’s low polarity preferentially dissolves mono-alkylated species while leaving the bis-alkylated product insoluble.

  • DMF-Water Recrystallization : A 5:1 DMF:water mixture enables selective crystallization, leveraging the compound’s temperature-dependent solubility.

Table 2: Purification Efficiency of Solvent Systems

Solvent SystemPurity Increase (%)Yield (%)Source
Methanol wash85 → 9278
DMF:Water (5:1)92 → 99.565

Chromatographic Methods

Preparative HPLC with a C18 column and acetonitrile:water (75:25) mobile phase resolves Bifonazole Impurity D from structurally similar contaminants. This method achieves >99.9% purity but is cost-prohibitive for large-scale production.

Analytical Characterization

Spectroscopic Identification

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6) : δ 7.25–7.70 (m, 26H, aromatic), 5.82 (s, 2H, CH2_2), 10.35 (s, 1H, NCHN).

  • HPLC : Retention time 12.8 min (C18 column, 1.0 mL/min, 254 nm).

Regulatory Compliance Testing

Per EP guidelines, batches must satisfy:

  • Related Substances : ≤0.15% (HPLC area normalization)

  • Residual Solvents : Methanol ≤3000 ppm (GC-FID)

Industrial-Scale Optimization Challenges

Iodine Contamination Mitigation

Analogous to diosmin synthesis (WO2010092592A2), residual iodine from alkylation catalysts may contaminate Bifonazole Impurity D. Post-synthesis treatment with 5% sodium thiosulfate removes iodine to <10 ppm.

Cost-Effective Reagent Recovery

Recycling methanol from wash steps reduces solvent consumption by 40%. Iodine recovery via sublimation (90% efficiency) further lowers production costs .

Analyse Chemischer Reaktionen

Types of Reactions: Bifonazole Impurity D can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Analytical Applications

1. Detection in Biological Samples
Bifonazole Impurity D can be analyzed alongside other azole antifungal agents using advanced chromatographic techniques. A study reported a method combining microextraction by packed sorbent (MEPS) with high-performance liquid chromatography (HPLC) for simultaneous determination of multiple azole compounds in biological samples such as human plasma and urine. This method demonstrated high precision and accuracy for detecting low concentrations of bifonazole and its impurities, including Impurity D .

2. Chiral Separation
Recent advancements in chiral separation techniques have emphasized the importance of isolating enantiomers and their impurities for pharmacological studies. Bifonazole Impurity D may serve as a reference compound in developing methods that ensure the purity and efficacy of antifungal formulations . The demand for enantiomerically pure compounds in pharmaceuticals underscores the relevance of such analytical applications.

Environmental Impact

1. Mycoremediation Studies
Bifonazole and its impurities have been studied for their persistence in the environment, raising concerns about ecological contamination. Research involving the mycoremediation potential of Lentinula edodes (shiitake mushroom) showed that this fungus could degrade bifonazole effectively. The study aimed to identify degradation products of bifonazole and its impurities, including Impurity D, using liquid chromatography coupled with mass spectrometry. Results indicated that the imidazole moiety was primarily affected during the degradation process, suggesting potential pathways for bioremediation of azole antifungal agents from contaminated environments .

2. Environmental Toxicology
The environmental stability of Bifonazole Impurity D poses risks to aquatic ecosystems. Toxicological assessments are crucial for understanding its impacts on non-target organisms. Studies have indicated that azole compounds can disrupt endocrine functions in aquatic species, necessitating further investigation into the fate and transport of such impurities in environmental matrices .

Case Studies

1. Clinical Efficacy
A clinical study evaluating the effectiveness of bifonazole formulations reported a 100% cure rate for conditions like pityriasis versicolor and tinea corporis when treated with bifonazole cream. While this study focused on bifonazole itself, it indirectly highlights the importance of ensuring formulations are free from significant impurities like Bifonazole Impurity D to maintain therapeutic efficacy .

2. Pharmacokinetic Investigations
Pharmacokinetic studies have shown that bifonazole is minimally absorbed through intact skin but can penetrate inflamed skin more effectively. Understanding how impurities like Bifonazole Impurity D affect absorption rates is essential for optimizing topical formulations and ensuring patient safety .

Wirkmechanismus

The mechanism of action of Bifonazole Impurity D is closely related to that of bifonazole. Bifonazole works by inhibiting the production of ergosterol, an essential component of fungal cell membranes. This inhibition destabilizes the fungal cytochrome P450 51 enzyme (also known as Lanosterol 14-alpha demethylase), leading to cell lysis and death. The exact molecular targets and pathways of Bifonazole Impurity D are still under investigation, but it is believed to interfere with similar pathways as bifonazole.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Antifungal Imidazoles

Bifonazole Impurity D shares structural similarities with imidazole-based antifungals like clotrimazole , miconazole , and econazole , which all feature an imidazole ring with aromatic substituents. However, key differences include:

  • Clotrimazole : Contains a single triphenylmethyl group attached to the imidazole ring. Its impurities often arise from incomplete substitution or oxidation during synthesis, differing from the bis-biphenyl structure of Impurity D .
  • Miconazole : Features a dichlorophenyl group and a chlorobenzyl group. Its impurities typically involve positional isomers or dechlorinated by-products .
  • Econazole : Includes a methoxy group on the benzyl moiety. Impurities may stem from demethylation or side-chain modifications .

Table 1: Structural Comparison of Bifonazole Impurity D and Related Antifungals

Compound Core Structure Key Substituents Common Impurities
Bifonazole Impurity D Imidazolium chloride Two biphenylphenylmethyl groups Synthesis by-products (e.g., dimerization)
Clotrimazole Imidazole Triphenylmethyl group Oxidized derivatives, positional isomers
Miconazole Imidazole Dichlorophenyl, chlorobenzyl groups Dechlorinated analogs, hydroxylated products
Spectroscopic Properties

Bifonazole Impurity D exhibits distinct UV-Vis absorption characteristics compared to bifonazole and other imidazoles:

  • Bifonazole (parent drug) : Absorption maxima at 254 nm (experimental) with theoretical predictions using the wB97XD functional showing optimal alignment .
  • In contrast, isoconazole (a structural analog) absorbs at 273 nm, highlighting the impact of substituents on electronic transitions .
Regulatory and Pharmacopeial Standards
  • Bifonazole Impurity D : Controlled under European Pharmacopeia guidelines with strict limits (<0.5% total impurities) .
  • Clotrimazole : USP standards specify limits for related compounds such as deschloro-clotrimazole (<0.15%) .

Biologische Aktivität

Bifonazole Impurity D is a chemical compound associated with bifonazole, an imidazole derivative widely recognized for its antifungal properties. This article delves into the biological activity of Bifonazole Impurity D, exploring its mechanisms of action, biochemical properties, and potential applications based on diverse research findings.

Target Enzyme
Bifonazole Impurity D primarily inhibits the fungal cytochrome P450 51 enzyme, also known as Lanosterol 14-alpha demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of fungal cell membranes .

Mode of Action
By inhibiting the production of ergosterol, Bifonazole Impurity D disrupts the integrity of fungal cell membranes, leading to cell lysis and death. The antimicrobial effect is most potent at a pH range between 6.7 and 7.3.

Bifonazole Impurity D interacts with various enzymes and proteins involved in sterol biosynthesis. Its inhibition of lanosterol 14-alpha demethylase leads to significant cellular effects, particularly in fungal cells where it compromises membrane integrity and promotes cell death .

Table 1: Comparison of Bifonazole Impurity D with Other Antifungal Agents

CompoundMechanism of ActionTarget Enzyme
Bifonazole Impurity DInhibits ergosterol synthesisLanosterol 14-alpha demethylase
ClotrimazoleInhibits ergosterol synthesisLanosterol 14-alpha demethylase
MiconazoleInhibits ergosterol synthesisLanosterol 14-alpha demethylase
KetoconazoleInhibits ergosterol synthesisLanosterol 14-alpha demethylase

Pharmacokinetics

The pharmacokinetic profile of Bifonazole Impurity D indicates a long retention time on the skin, which enhances its efficacy in topical formulations. This characteristic is particularly beneficial for treating localized fungal infections.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of Bifonazole Impurity D:

  • Antifungal Efficacy : Research demonstrated that Bifonazole and its impurities effectively inhibit a wide range of fungal species, including Candida spp. and dermatophytes. The compound showed significant antifungal activity in vitro, with minimum inhibitory concentrations (MICs) comparable to those of established antifungal agents like clotrimazole .
  • Environmental Impact : A study investigated the biodegradation potential of Bifonazole by mycelia of Lentinula edodes. The findings suggested that the imidazole moiety of Bifonazole is susceptible to degradation, indicating potential environmental implications for its use in pharmaceuticals .
  • Analytical Applications : Bifonazole Impurity D serves as a reference standard in analytical chemistry for identifying and quantifying impurities in bifonazole formulations. Its unique structural modifications compared to other imidazoles influence its chemical reactivity and biological activity, making it a valuable compound for quality control in pharmaceutical manufacturing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.